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Quantitative Data on P-Cl Bond Strength

The following table compiles core findings from a high-level computational study that calculated gas-phase

P—ClI Bond Dissociation Energies (BDEs) for 30 chlorophosphine-type molecules [1].

Property /| Description Value / Finding

Overall P-Cl BDE 72.6 kJ mol—* (difference between weakest and strongest bond) [1]
Range

Strongest P-CI Bond (HO)2P-CI with a BDE of 372.4 kJ mol— [1]

Weakest P-Cl Bond (NC)2P-CI with a BDE of 299.8 kJ mol—* [1]

Key Influencing Substituent Effects: Stabilization or destabilization of the parent molecule
Factor and the generated phosphorus-centered radical (R1iR2Pe) [1]

Impact of Cyano Significantly weakens the P—CIl bond, making it the weakest in the data set [1]
Group (NC-)

Impact of Hydroxy Significantly strengthens the P—CI bond, making it the strongest in the data
Group (HO-) set [1]
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Experimental & Computational Protocols

The quantitative data presented above was generated using a rigorous, benchmark-quality computational

protocol, as detailed below [1].

¢ Primary Method: The W2 thermochemical protocol was used to calculate the homolytic P—CI bond
dissociation energies. This method is considered a high-accuracy approach for computational
thermochemistry [1].
e Computational Workflow:
o Geometry Optimization: Initial equilibrium geometries for all chlorophosphine molecules
(R1R2P—CI) and their corresponding phosphorus-centered radicals (R1Rz2P¢) were obtained
using the B3LYP density functional method [1].
o Energy Calculation: Single-point energy calculations were performed at the CCSD(T) level, a
coupled-cluster method known for its high accuracy, on the optimized geometries to determine
highly precise electronic energies [1].
o Thermochemical Correction: Zero-point vibrational energies and thermal corrections (at 298
K) were incorporated to convert electronic energies into bond dissociation enthalpies (BDES)
[1].
¢ Performance Validation: The study also assessed various Density Functional Theory (DFT)
methods against the W2 benchmark data. The double-hybrid functional DSD-PBEB95 was
identified as the best-performing method for calculating these BDESs, with a mean absolute deviation
of only 2.2 kJ mol~t from the W2 results [1].

Understanding Substituent Effects

The strength of the P-Cl bond is governed by how the substituents (R groups) affect the stability of both the

starting chlorophosphine molecule and the phosphorus-centered radical produced after bond cleavage [1].

The diagram below illustrates the conceptual relationship between substituent properties and P—Cl bond

strength.
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Substituent

Molecule Stabilization Enthalpy (MSE)\ Radical Stabilization Enthalpy (RSE)
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This explains the experimental data: the cyano group (NC-) is a strong radical-stabilizing substituent. By
effectively stabilizing the resulting (NC)2P- radical, it lowers the energy required for bond cleavage, leading
to a weaker P—Cl bond [1]. Conversely, the hydroxy group (HO-) offers less stabilization to the radical,
resulting in a higher BDE [1].

Further Research Context

e Comparison to P-F Bonds: The same study found that substituents have an even larger effect on
P—F bonds, with a BDE range of up to 117.0 kJ mol~* [1]. This highlights the greater sensitivity of P—
F bond strength to electronic effects.

e Structural Considerations for Pentavalent P: For five-coordinate phosphoranes, structural rules
differ. Electronegative ligands (like CI) preferentially occupy apical positions in a trigonal bipyramidal
geometry. Apical bonds are typically longer and weaker than equatorial bonds, which is a crucial
steric and electronic consideration for pentavalent phosphorus compounds [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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